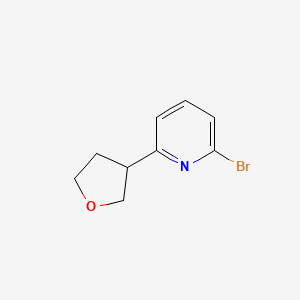

2-Bromo-6-(oxolan-3-yl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Bromo-6-(oxolan-3-yl)pyridine” is a chemical compound with the CAS Number: 1159822-10-2 . It has a molecular weight of 228.09 . The IUPAC name for this compound is 2-bromo-6-tetrahydro-3-furanylpyridine .

Molecular Structure Analysis

The InChI code for 2-Bromo-6-(oxolan-3-yl)pyridine is 1S/C9H10BrNO/c10-9-3-1-2-8(11-9)7-4-5-12-6-7/h1-3,7H,4-6H2 . This code provides a standard way to encode the compound’s molecular structure.科学的研究の応用

Synthesis and Coordination Chemistry : Derivatives of pyridine, such as 2-Bromo-6-(oxolan-3-yl)pyridine, have been used as ligands in coordination chemistry. These compounds show interesting properties like luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Extraction and Separation Techniques : Pyridine derivatives are also applied in the selective extraction of specific ions, such as Am(III) over Eu(III), from acidic solutions, indicating their potential use in separation technologies (Kolarik, Müllich, & Gassner, 1999).

Material Science and Molecular Architecture : Novel pyridine-based hydrazones, synthesized through methods like ultrasonication, have been studied for their molecular geometry, non-linear optical properties, and hydrogen bonding, demonstrating their use in materials science and molecular architecture (Khalid et al., 2021).

Catalysis : Pyridine compounds are used to generate Bronsted and Lewis acid sites on various surfaces like silica, indicating their role in catalysis and surface chemistry (Connell & Dumesic, 1987).

Organometallic Chemistry : Nickel(II) complexes with pyrazolylpyridines, including bromo-substituted pyridines, have been synthesized and studied for their potential in ethylene oligomerization reactions, showing the importance of these compounds in organometallic chemistry (Nyamato et al., 2016).

Photoreactions and Proton Transfer : Pyridine derivatives like 2-(1H-pyrazol-5-yl)pyridines exhibit unique photoreactions and proton transfer capabilities, which are of interest in photochemistry and molecular dynamics (Vetokhina et al., 2012).

作用機序

Target of Action

It is a pyridine derivative, which are known to interact with various biological targets due to their versatile nature .

Mode of Action

Pyridine derivatives, in general, are known to interact with their targets through various mechanisms, including hydrogen bonding and π-π stacking .

Biochemical Pathways

Pyridine derivatives are known to be involved in a wide range of biochemical processes due to their versatile nature .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-6-(oxolan-3-yl)pyridine .

特性

IUPAC Name |

2-bromo-6-(oxolan-3-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-9-3-1-2-8(11-9)7-4-5-12-6-7/h1-3,7H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZVBHZEUCVHTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2=NC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-(oxolan-3-yl)pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-dimethoxyphenyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2882666.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2882667.png)

![2-[(4-{[(4-chloroanilino)carbothioyl]amino}phenyl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2882668.png)

![5-(4-chlorobenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2882671.png)

![3,4,5-trimethoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2882674.png)

![4-[(5-Bromopyridin-2-yl)oxy]phenol](/img/structure/B2882679.png)

![N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide](/img/structure/B2882684.png)

![N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2882685.png)